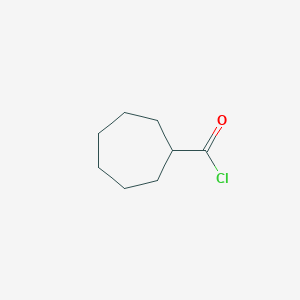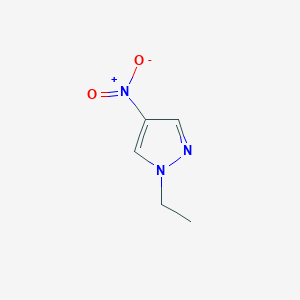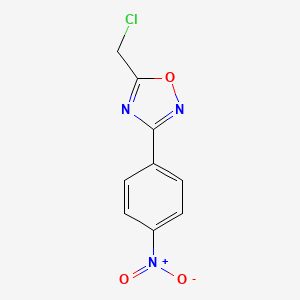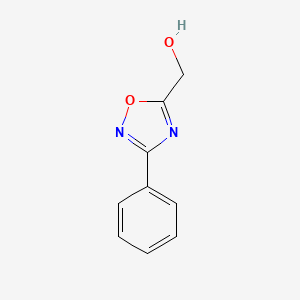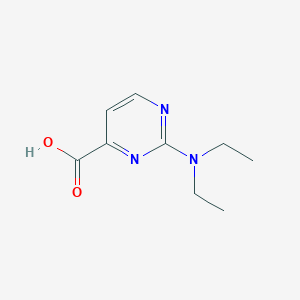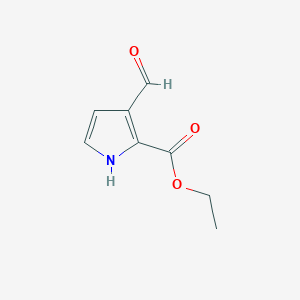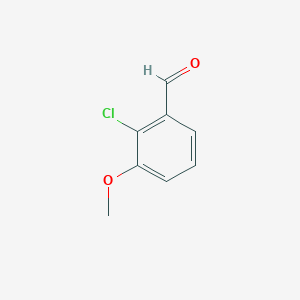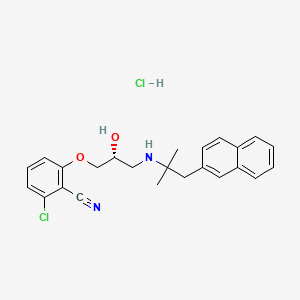
Ethyl 3-(piperidin-4-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(piperidin-4-yl)propanoate is a compound that is structurally related to various piperidine derivatives, which are known for their diverse biological activities and applications in chemical synthesis. Although the provided papers do not directly discuss Ethyl 3-(piperidin-4-yl)propanoate, they do provide insights into similar compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related piperidine derivatives is described in the literature. For instance, an improved synthesis method for 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione is reported, which could potentially be adapted for the synthesis of Ethyl 3-(piperidin-4-yl)propanoate . Additionally, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate is comprehensively studied, indicating the use of techniques such as FT-IR, NMR, and ESI-MS, which are also relevant for the synthesis and confirmation of the structure of Ethyl 3-(piperidin-4-yl)propanoate .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of a polysubstituted piperidone is determined, and its interactions are quantified using Hirshfeld surface analysis . This approach could be applied to Ethyl 3-(piperidin-4-yl)propanoate to understand its molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
The chemical behavior of similar compounds under different conditions is studied, such as the gas-phase elimination kinetics of ethyl piperidine-3-carboxylate . These studies provide a foundation for understanding the potential reactions and stability of Ethyl 3-(piperidin-4-yl)propanoate under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are explored through computational and experimental methods. For instance, the DFT method is used to calculate molecular geometry and vibrational frequencies of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate . Similarly, the gas-phase elimination kinetics provide insights into the thermal stability and reaction rates of ethyl piperidine derivatives . These methods could be used to predict the properties of Ethyl 3-(piperidin-4-yl)propanoate.
Relevant Case Studies
Case studies involving related compounds include the use of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate as an insect growth regulator , and the enantiomeric resolution of stereomers of a piperidine derivative, which could be relevant for the chiral analysis of Ethyl 3-(piperidin-4-yl)propanoate .
Applications De Recherche Scientifique
Biomedical Applications
Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate (EHMPP) demonstrates significant potential in biomedical applications, particularly in the synthesis of biodegradable polymers. It undergoes enzymatic synthesis to form poly[3-(4-(methylene)piperidin-1-yl)propanoate] (poly(MPP) or PMPP) and its copolymers with ω-pentadecalactone (PDL), showcasing potential as biomaterials for specific biomedical applications like gene delivery. The thermal and crystalline properties of these polymers indicate their suitability for medical use, with copolymers showing controlled degradation temperatures and crystallinity, essential for biomedical materials (Martino, Scandola, & Jiang, 2012).
Anticancer Agents
A novel class of cytotoxic and anticancer agents has been developed from derivatives related to Ethyl 3-(piperidin-4-yl)propanoate. These compounds have shown significant cytotoxicity towards murine P388 and L1210 cells as well as human tumors. The presence of olefinic bonds in the Mannich bases enhances their cytotoxicity, with certain piperidines displaying promising in vivo activity against colon cancers. This research opens new avenues for the development of cancer therapies, highlighting the compound's potential in oncological research (Dimmock et al., 1998).
Propriétés
IUPAC Name |
ethyl 3-piperidin-4-ylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h9,11H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMFMSVBWJZLBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434108 |
Source


|
| Record name | ethyl 3-piperidin-4-ylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(piperidin-4-yl)propanoate | |
CAS RN |
71879-55-5 |
Source


|
| Record name | ethyl 3-piperidin-4-ylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


